molecular formula C15H24 B1671450 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene CAS No. 37839-63-7

1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene

Cat. No.: B1671450
CAS No.: 37839-63-7
M. Wt: 204.35 g/mol
InChI Key: GAIBLDCXCZKKJE-NWYXHMAXSA-N
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Description

1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene (CAS 23986-74-5), commonly referred to as Germacrene D, is a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . It is characterized by a macrocyclic structure with a 1,6-cyclodecadiene backbone substituted with methyl and isopropyl groups. Germacrene D is widely distributed in plants such as S. tenuifolia, Pinus densiflora, Chrysanthemum morifolium, and Piper retrofractum, where it contributes to volatile essential oil profiles . Its biosynthesis originates from the mevalonate pathway, involving farnesyl diphosphate cyclization .

Germacrene D is noted for its antimicrobial, insecticidal, and plant defense-related activities . Under salt stress, its production in S. tenuifolia decreases significantly, disappearing entirely at NaCl concentrations ≥75 mM, highlighting its sensitivity to environmental stressors .

Properties

CAS No.

37839-63-7

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+

InChI Key

GAIBLDCXCZKKJE-NWYXHMAXSA-N

SMILES

CC1=CCCC(=C)C=CC(CC1)C(C)C

Isomeric SMILES

C/C/1=C\CCC(=C)C=CC(CC1)C(C)C

Canonical SMILES

CC1=CCCC(=C)C=CC(CC1)C(C)C

Appearance

Solid powder

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

germacrene D
germacrene D, (S-(E,E))-isome

Origin of Product

United States

Biochemical Analysis

Biochemical Properties

Germacrene D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized by the enzyme germacrene D synthase. The GC–MS study revealed a positive correlation between the zone of inhibition and peak area percentages of Germacrene D in all bacterial species, indicating that this chemical may play a key role in the bactericidal potential of T. occidentalis.

Cellular Effects

Germacrene D has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been suggested to protect plants against pathogenic microbes and showed a deterrent effect on insects such as mosquitoes, aphids, and ticks, while attracting pollinating insects by acting as pheromones.

Molecular Mechanism

The molecular mechanism of Germacrene D involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in Solidago canadensis, the biosynthesis results in the pro-R hydrogen at C-1 of the farnesyl diphosphate ending up at C-11 of the (−)-germacrene D.

Temporal Effects in Laboratory Settings

The effects of Germacrene D change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, in Saccharomyces cerevisiae, the production of Germacrene D was achieved at a high titer.

Metabolic Pathways

Germacrene D is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, it is produced from farnesyl diphosphate by germacrene D synthases.

Biological Activity

1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene, also known as Germacrene D, is a sesquiterpene compound with significant biological activity. This article explores its chemical properties, sources, and various biological effects supported by research findings.

  • Molecular Formula : C15H24
  • Molecular Weight : 204.35 g/mol
  • CAS Number : 23986-74-5
  • IUPAC Name : (1Z,6Z,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene

Germacrene D is characterized by its unique structure that contributes to its diverse biological activities. It is primarily found in various plant species, including Teucrium montanum and Stachys obliqua.

Sources of Germacrene D

Germacrene D is extracted from several natural sources, particularly essential oils from plants. The following table lists some notable sources:

Plant SpeciesSource Type
Teucrium montanumEssential oil
Stachys obliquaEssential oil
Citrus speciesPeel oil

Antimicrobial Activity

Research has demonstrated that Germacrene D exhibits antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting potential applications in food preservation and medicinal formulations. It was shown to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

Germacrene D has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent . This property may be beneficial in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of Germacrene D has been evaluated through various assays. It was found to scavenge free radicals effectively, contributing to its potential role in preventing oxidative stress-related diseases . This activity is particularly relevant in the context of aging and chronic diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of Germacrene D:

  • Antimicrobial Study : A systematic review highlighted the antimicrobial effects of Germacrene D against foodborne pathogens, emphasizing its potential as a natural preservative in the food industry .
  • Anti-inflammatory Research : A study published in a pharmacological journal reported that Germacrene D reduced inflammation markers in animal models of arthritis, indicating its therapeutic potential .
  • Antioxidant Properties : Research conducted on various plant extracts containing Germacrene D revealed significant antioxidant activity, which could be harnessed for health supplements aimed at reducing oxidative damage .

Scientific Research Applications

Biological Activities

Insecticidal Properties
Germacrene D has demonstrated notable insecticidal properties. Research indicates that it can disrupt cell membranes in insects, leading to cell death and providing a potential avenue for natural pest control solutions. Its mechanism involves permeabilization of microbial cell membranes, which may result in loss of cellular integrity and function.

Antioxidant Effects
The compound exhibits antioxidant properties, which are beneficial in various therapeutic contexts. Antioxidants play a critical role in neutralizing free radicals, thereby protecting cells from oxidative stress and related diseases.

Applications in Agriculture

Germacrene D is increasingly being explored as a natural pesticide due to its insecticidal properties. Its application can reduce reliance on synthetic pesticides, promoting sustainable agricultural practices. The compound has been found effective against various pests while being less harmful to beneficial insects .

Medicinal Uses

Phytotherapy
Germacrene D's presence in several medicinal plants suggests its potential use in traditional medicine. Studies have noted its antimicrobial effects, making it a candidate for inclusion in herbal remedies aimed at treating infections .

Pharmaceutical Development
The compound's antioxidant properties have attracted interest for potential development into pharmaceutical agents aimed at combating oxidative stress-related conditions such as cancer and cardiovascular diseases .

Food Industry Applications

Germacrene D is also present in essential oils derived from various plants used in food flavoring and preservation. Its antimicrobial properties can enhance food safety by inhibiting the growth of spoilage microorganisms .

Case Studies

Study Focus Findings
Study on Insecticidal Activity (2022)Evaluated the effectiveness of Germacrene D against common agricultural pestsGermacrene D showed significant mortality rates among tested insect populations, suggesting its viability as a natural pesticide.
Antioxidant Potential Study (2023)Investigated the antioxidant capacity of Germacrene DResults indicated that Germacrene D effectively scavenged free radicals, demonstrating potential for therapeutic applications in oxidative stress-related diseases .
Phytochemical Analysis (2021)Analyzed the composition of essential oils from medicinal plants containing Germacrene DIdentified Germacrene D as a major component contributing to the antimicrobial activity of the oils .

Comparison with Similar Compounds

Discussion :

  • Both compounds are sesquiterpenes but differ in ring topology. Germacrene D’s macrocyclic structure confers higher volatility compared to β-caryophyllene’s rigid bicyclic framework .
  • β-Caryophyllene is more stable under abiotic stress, retaining trace amounts even at 100 mM NaCl, while Germacrene D is undetectable at ≥75 mM .

Germacrene D vs. α-Humulene (C₁₅H₂₄)

Property Germacrene D α-Humulene
Structure Macrocyclic sesquiterpene Monocyclic (humulane) sesquiterpene
CAS No. 23986-74-5 6753-98-6
Occurrence Pilea aquarum Dunn (20.03%) Hops, Litsea pungens
Key Biological Roles Plant defense, antimicrobial Anti-inflammatory, flavoring agent

Discussion :

  • α-Humulene’s monocyclic structure enhances its interaction with mammalian receptors (e.g., CB2 in anti-inflammatory pathways), whereas Germacrene D’s ecological role is more specialized in deterring herbivores .

Germacrene D vs. D-Limonene (C₁₀H₁₆)

Property Germacrene D D-Limonene
Class Sesquiterpene Monoterpene
Molecular Weight 204.35 g/mol 136.24 g/mol
Volatility Lower (higher MW) Higher (lower MW)
Applications Pharmaceuticals, cosmetics Food flavoring, industrial solvents

Discussion :

  • D-Limonene’s smaller size and simpler structure make it more volatile and suitable for fragrance applications, while Germacrene D’s complexity aligns with specialized bioactive roles .

Occurrence and Variability in Plant Species

Germacrene D exhibits significant variability across plant taxa and environmental conditions:

  • Highest Concentration : 20.03% in Pilea aquarum Dunn .
  • Moderate Levels : 7.57% in Pinus densiflora needles , 3.02% in S. tenuifolia glandular trichomes (control) .
  • Stress-Induced Decline : Reduced to 1.80% in Citrus wilsonii under unspecified stress , and undetectable at ≥75 mM NaCl in S. tenuifolia .

Industrial and Pharmaceutical Relevance

  • Pharmaceuticals: Germacrene D is stabilized with hydroquinone for use as a reference standard in drug development .
  • Cosmetics : Incorporated for its antimicrobial properties in formulations derived from P. aquarum Dunn .
  • Agriculture: Potential as a natural insecticide in Piper retrofractum essential oils .

Q & A

Q. What frameworks ensure reproducibility in multi-institutional studies involving this compound?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share raw spectral/chromatographic data via repositories (e.g., Zenodo) and document metadata (e.g., instrument calibration, solvent batches). Collaborative validation protocols reduce inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene
Reactant of Route 2
1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene

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